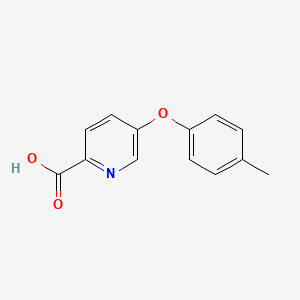

5-(4-methylphenoxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-methylphenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9-2-4-10(5-3-9)17-11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZPFPIEWBDABE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222444 | |

| Record name | Picolinic acid, 5-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72133-26-7 | |

| Record name | Picolinic acid, 5-(p-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methylphenoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-methylphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenoxy ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: 5-(4-Carboxyphenoxy)pyridine-2-carboxylic acid.

Reduction: 5-(4-Methylphenoxy)pyridine-2-methanol or 5-(4-Methylphenoxy)pyridine-2-carbaldehyde.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5-(4-Methylphenoxy)pyridine-2-carboxylic acid serves as a building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation : The methyl group can be oxidized to form carboxylic acid derivatives.

- Reduction : The carboxylic acid can be reduced to alcohols or aldehydes.

- Substitution Reactions : Electrophilic aromatic substitution can modify the phenoxy group.

These reactions are essential for developing more complex organic molecules.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown its efficacy against various bacteria and fungi.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for therapeutic applications.

Interaction studies focus on its binding affinity with biological targets, providing insights into its mechanism of action and potential therapeutic uses.

Medicine

This compound is being explored as a potential pharmaceutical intermediate . Its unique structure allows for modifications that enhance biological activity, making it suitable for drug development targeting various diseases, including:

- Infectious Diseases : Due to its antimicrobial prop

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Picolinic acid (2-pyridinecarboxylic acid)

- Nicotinic acid (3-pyridinecarboxylic acid)

- Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids

Biological Activity

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is an organic compound notable for its unique structural features, which include a pyridine ring substituted at the 2-position with a carboxylic acid group and a phenoxy group at the 5-position. Its molecular formula is C13H11NO2, with a molecular weight of approximately 213.236 g/mol. This compound has garnered attention for its diverse biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various bacterial strains, suggesting potential applications in infection control and treatment.

- Antioxidant Activity : It has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms remain to be elucidated.

The exact mechanism of action for this compound is not fully understood. However, its reactivity can be attributed to the functional groups present in its structure. The carboxylic acid group can participate in various chemical reactions, potentially leading to interactions with biological targets.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound analogs. Notable findings include:

- Structure-Activity Relationship (SAR) : Studies have explored how variations in the structure of related compounds can influence their biological activity. For instance, modifications in the substituents on the pyridine ring can enhance or diminish antimicrobial efficacy .

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound. Results indicate promising effects on reducing inflammation and promoting healing in tissue injury models .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : In a controlled study, this compound demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Oxidative Stress Mitigation : In neuroprotective studies, it was found that treatment with this compound reduced markers of oxidative stress in neuronal cell lines exposed to harmful agents .

Comparative Analysis

To illustrate the unique properties of this compound relative to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with carboxylic acid & phenoxy group | Antimicrobial, antioxidant |

| Picolinic Acid | Pyridine with carboxyl group | Chelating properties |

| 4-Pyridinecarboxylic Acid | Simple pyridine derivative | Antimicrobial |

Q & A

Q. Table 1: Synthesis Methods

| Method | Reagents/Conditions | Key Product | Reference |

|---|---|---|---|

| Ester Hydrolysis | KOH, ethanol/H₂O, reflux → HCl | Carboxylic acid | |

| Direct Carboxylation | CO₂, Pd catalyst, 80°C | Carboxylic acid | [General methodology from pyridine derivatives] |

Advanced: How can solvothermal synthesis optimize coordination compound formation with this ligand?

Methodological Answer:

Solvothermal synthesis using metal salts (e.g., Ni²⁺, Co²⁺, Cd²⁺) and the ligand in water/ethanol at 120°C for 24–48 hours yields stable coordination polymers. Key variables include pH (5–7), metal-to-ligand ratio (1:1 to 1:2), and solvent polarity. For example, {Cd₂(cppca)₂(H₂O)₅}ₙ (cppca = related pyridine-carboxylic acid ligand) forms a 3D network under optimized solvothermal conditions .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenoxy groups).

- IR : Stretching frequencies for C=O (~1680 cm⁻¹) and O-H (~2500–3000 cm⁻¹, broad) validate the carboxylic acid group.

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks in coordination complexes .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Contradictions may arise from:

- Purity : Use HPLC (≥98% purity) to eliminate byproduct interference.

- Assay Conditions : Standardize buffer pH (e.g., pH 7.4 for kinase assays) and temperature (25°C vs. 37°C).

- Structural Analogues : Compare with fluorophenyl (e.g., 5-(4-fluorophenyl)pyridine-2-carboxylic acid ) or chlorophenyl derivatives to identify substituent effects .

Q. Table 2: Biological Activity Variables

| Variable | Impact | Example |

|---|---|---|

| Substituent Position | Alters receptor binding | 4-methylphenoxy vs. 4-fluorophenyl |

| Assay pH | Affects ionization of COOH group | Higher activity at pH 6.5–7.5 |

Basic: What functionalization reactions are feasible at the carboxylic acid group?

Methodological Answer:

- Amidation : React with amines (e.g., benzylamine) using EDC/HOBt coupling in DMF.

- Esterification : Reflux with methanol/H₂SO₄ to regenerate the methyl ester.

- Reduction : Convert to alcohol via LiAlH₄ in anhydrous THF .

Advanced: How do computational methods predict electronic properties for drug design?

Methodological Answer:

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrostatic Potential : Identify nucleophilic/electrophilic sites (e.g., negative charge at COO⁻).

- HOMO-LUMO Gaps : Predict redox behavior (e.g., ΔE = 4.5 eV for stability in biological environments) .

Advanced: What challenges arise in crystallizing metal-ligand complexes?

Methodological Answer:

- Solvent Choice : DMF/water mixtures often yield single crystals, while THF may produce amorphous solids.

- Counterions : Nitrate vs. chloride salts influence lattice stability (e.g., Cd²⁺ with NO₃⁻ forms porous networks) .

Basic: How to assess compound stability under storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset ~220°C indicates thermal stability.

- Light Sensitivity : Store in amber vials at –20°C; monitor via UV-vis for absorbance shifts (>300 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.